2'-Fluoro[1,1'-biphenyl]-2-amine
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Overview
Description
2’-Fluoro[1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom at the 2’ position and an amine group at the 2 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro[1,1’-biphenyl]-2-amine typically involves the following steps:
Industrial Production Methods: Industrial production methods for 2’-Fluoro[1,1’-biphenyl]-2-amine are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the fluorine and amine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium amide and various alkyl halides are used for nucleophilic substitution reactions.
Major Products:
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted biphenyl derivatives depending on the substituents used.
Scientific Research Applications
2’-Fluoro[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Fluoro[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Fluorobiphenyl: Lacks the amine group and is used as an intermediate in organic synthesis.
Flurbiprofen: A nonsteroidal anti-inflammatory drug that contains a 2-fluoro-1,1’-biphenyl moiety linked to propionic acid.
Uniqueness: 2’-Fluoro[1,1’-biphenyl]-2-amine is unique due to the presence of both a fluorine atom and an amine group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
2-(2-fluorophenyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMELKKXQAQGQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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